molecular formula C9H11FO3 B3358372 (2-Fluoro-4,5-dimethoxyphenyl)methanol CAS No. 79474-33-2

(2-Fluoro-4,5-dimethoxyphenyl)methanol

Cat. No.: B3358372
CAS No.: 79474-33-2
M. Wt: 186.18 g/mol
InChI Key: XXVHZRSCHQVCTB-UHFFFAOYSA-N
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Description

(2-Fluoro-4,5-dimethoxyphenyl)methanol: is an organic compound characterized by a benzene ring substituted with a fluorine atom at the 2-position, and methoxy groups at the 4- and 5-positions, along with a methanol group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-4,5-dimethoxyphenyl)methanol typically involves the following steps:

  • Starting Material: The synthesis often begins with 2-fluorophenol as the starting material.

  • Methylation: The phenol group is methylated using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

  • Reduction: The resulting 2-fluoro-4,5-dimethoxybenzaldehyde is then reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

(2-Fluoro-4,5-dimethoxyphenyl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone.

  • Reduction: Reduction reactions can convert the compound to its corresponding aldehyde or further to the corresponding alkane.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing additional substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and Dess-Martin periodinane.

  • Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents.

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride or iron(III) chloride.

Major Products Formed:

  • Oxidation: 2-Fluoro-4,5-dimethoxybenzoic acid or 2-Fluoro-4,5-dimethoxyacetophenone.

  • Reduction: 2-Fluoro-4,5-dimethoxybenzaldehyde or 2-Fluoro-4,5-dimethoxytoluene.

  • Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

(2-Fluoro-4,5-dimethoxyphenyl)methanol: has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme-substrate interactions.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Fluoro-4,5-dimethanol) exerts its effects depends on its specific application. For example, in biochemical studies, it may act as a substrate for certain enzymes, leading to the formation of specific products. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

(2-Fluoro-4,5-dimethoxyphenyl)methanol: can be compared to other similar compounds such as:

  • 2,4-Dimethoxyphenyl)methanol: Similar structure but lacks the fluorine atom.

  • 2-Fluoro-4-methoxyphenyl)methanol: Similar structure but with only one methoxy group.

  • 2-Fluoro-5-methoxyphenyl)methanol: Similar structure but with methoxy group at a different position.

Uniqueness: The presence of both fluorine and methoxy groups on the benzene ring gives this compound unique chemical properties compared to its analogs, such as increased stability and reactivity.

Properties

IUPAC Name

(2-fluoro-4,5-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4,11H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVHZRSCHQVCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CO)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345397
Record name (2-Fluoro-4,5-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79474-33-2
Record name (2-Fluoro-4,5-dimethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-fluoro-4,5-dimethoxy-benzaldehyde (6.0 mmol) in MeOH (10 mL) was treated with NaBH4 (1.2 equiv.) at 0–23° C. for 0.5 h. After quenching with acetone and evaporating the solvent, work-up (CH2Cl2), drying (MgSO4) and evaporation gave the title compound as a crude oily product (94% yield). 1H-NMR (CDCl3): δ 6.90–6.88 (d, 1H), 6.61–6.64 (d, 1H), 4.65–4.63 (d, 2H), 3.86 (s, 3H), 3.84 (s, 3H), 2.00–1.94 (t, 1H).
Quantity
6 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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